

Spectroscopic Profile of 2,4,6-Trimethylbenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *2,4,6-Trimethylbenzoyl chloride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,4,6-Trimethylbenzoyl chloride** (CAS No. 938-18-1), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4,6-Trimethylbenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ^1H and ^{13}C NMR data for **2,4,6-Trimethylbenzoyl chloride** is not readily available in the public domain. The data presented below is based on predictions and comparison with the structurally similar compound, 2,4,6-trimethylbenzaldehyde.

Table 1: Predicted ^1H NMR Data for **2,4,6-Trimethylbenzoyl Chloride**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~6.9	s	2H	Aromatic H
~2.4	s	6H	2,6-Methyl H
~2.3	s	3H	4-Methyl H

Table 2: Predicted ^{13}C NMR Data for **2,4,6-Trimethylbenzoyl Chloride**

Chemical Shift (δ) ppm	Assignment
~169	C=O (Carbonyl)
~142	Aromatic C-COCl
~139	Aromatic C-CH ₃ (C2, C6)
~135	Aromatic C-H
~129	Aromatic C-CH ₃ (C4)
~21	2,6-Methyl C
~19	4-Methyl C

Note: The predicted chemical shifts are for guidance and may differ from experimental values.

Infrared (IR) Spectroscopy

The Infrared spectrum of **2,4,6-Trimethylbenzoyl chloride** is characterized by a strong absorption band corresponding to the carbonyl group of the acyl chloride.

Table 3: Key IR Absorption Bands for **2,4,6-Trimethylbenzoyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1780	Strong	C=O stretch (Acyl chloride)
~2920	Medium	C-H stretch (Aromatic)
~1600	Medium	C=C stretch (Aromatic ring)
~1450	Medium	C-H bend (Methyl)

Data is based on typical values for acyl chlorides and information from the NIST WebBook.[\[1\]](#)

Mass Spectrometry (MS)

The mass spectrum of **2,4,6-Trimethylbenzoyl chloride** obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for **2,4,6-Trimethylbenzoyl Chloride**

m/z	Relative Intensity	Assignment
182	Moderate	[M] ⁺ (Molecular ion)
147	High	[M-Cl] ⁺
119	High	[M-Cl-CO] ⁺

Data sourced from the NIST WebBook and PubChem.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **2,4,6-Trimethylbenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **2,4,6-Trimethylbenzoyl chloride** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2,4,6-trimethylbenzoyl chloride** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

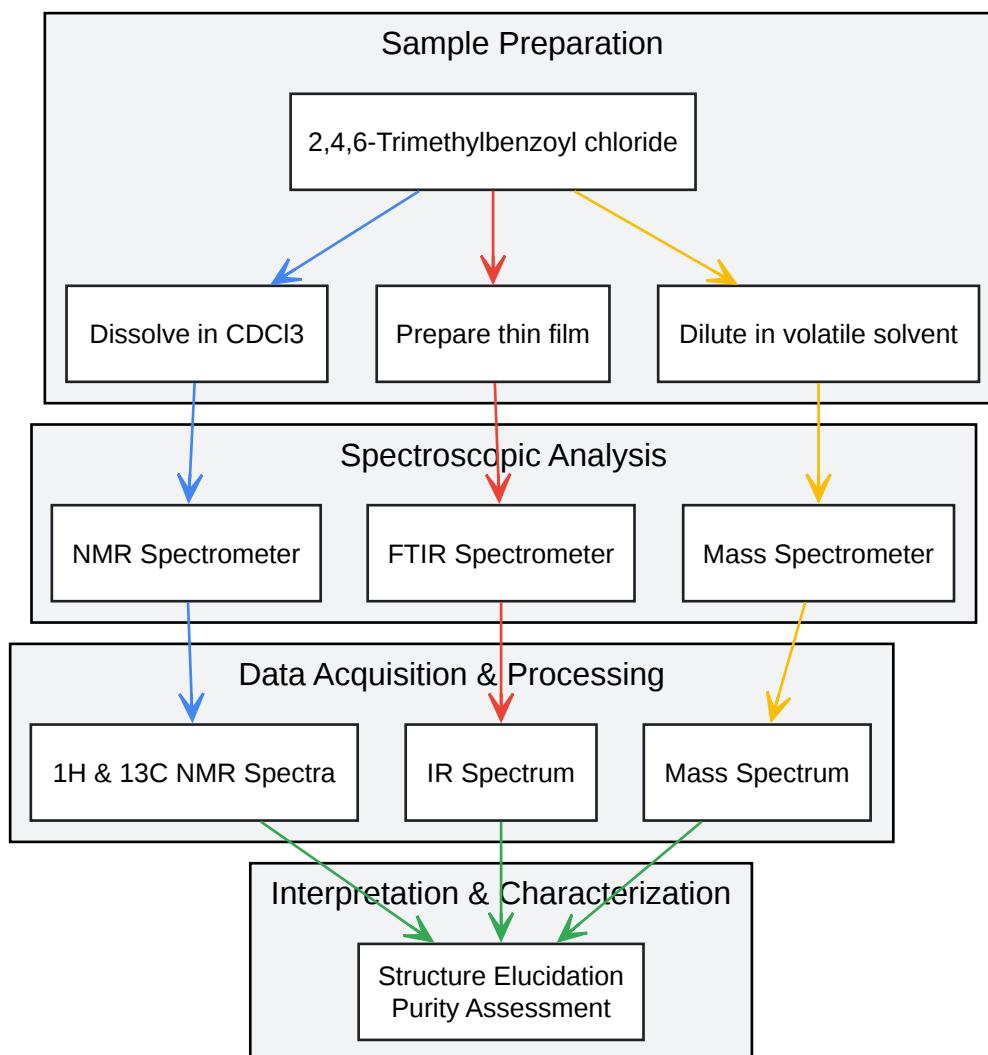
- Sample Introduction: A dilute solution of **2,4,6-trimethylbenzoyl chloride** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from the solvent and any impurities before it enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity versus m/z).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4,6-Trimethylbenzoyl chloride**.



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Caption: Workflow for Spectroscopic Analysis.

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